4-Hydroxypiperidine-3-carboxylic acid can be derived from natural sources or synthesized through various chemical methods. It is primarily classified as an amino acid derivative due to its structural features that resemble those of amino acids, specifically in the context of peptide synthesis.
The synthesis of 4-hydroxypiperidine-3-carboxylic acid can be achieved through several methods, with one common approach involving the reduction of 4-piperidone.
The molecular structure of 4-hydroxypiperidine-3-carboxylic acid features a six-membered piperidine ring with a hydroxyl group at the fourth position and a carboxylic acid group at the third position.
InChI=1S/C7H13NO3/c1-5(8)6-2-3-10-4-7(6)9/h5,9H,2-4H2,1H3,(H,8,10)
.4-Hydroxypiperidine-3-carboxylic acid participates in various chemical reactions due to its functional groups.
The mechanism of action for 4-hydroxypiperidine-3-carboxylic acid primarily involves its role as a building block in peptide synthesis.
Understanding the physical and chemical properties of 4-hydroxypiperidine-3-carboxylic acid is crucial for its application in synthesis.
The applications of 4-hydroxypiperidine-3-carboxylic acid span various fields including:
This comprehensive analysis highlights the significance of 4-hydroxypiperidine-3-carboxylic acid in both synthetic chemistry and practical applications across various scientific disciplines.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: